molecular formula C12H23NS B13015481 N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-amine

N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-amine

Cat. No.: B13015481
M. Wt: 213.38 g/mol
InChI Key: HOHQVFBJKADSGH-UHFFFAOYSA-N
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Description

N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-amine: is an organic compound that features a unique structure combining an amine group with a thietane ring and a heptenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-amine typically begins with commercially available starting materials such as hept-6-en-3-ol and 2,2-dimethylthietan-3-one.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods:

    Scale-Up: For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-amine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding amine.

    Substitution: The thietane ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-amine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

    Polymer Science: The compound can be incorporated into polymer backbones to create materials with unique properties, such as increased flexibility or thermal stability.

Biology:

    Bioconjugation: The amine group allows for the conjugation of the compound to biomolecules, facilitating the study of biological processes.

Medicine:

    Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

    Material Science: The compound can be used in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-amine can act as an inhibitor for certain enzymes, binding to the active site and preventing substrate access.

    Receptor Binding: The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

    N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-ol: Similar structure but with a hydroxyl group instead of an amine.

    N-(Hept-6-en-3-yl)-2,2-dimethylthiirane: Similar structure but with a thiirane ring instead of a thietane ring.

Uniqueness:

    Structural Features: The combination of the thietane ring and the heptenyl side chain in N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-amine provides unique chemical properties that are not present in similar compounds.

    Reactivity: The presence of the amine group allows for a wider range of chemical reactions compared to its analogs.

Properties

Molecular Formula

C12H23NS

Molecular Weight

213.38 g/mol

IUPAC Name

N-hept-6-en-3-yl-2,2-dimethylthietan-3-amine

InChI

InChI=1S/C12H23NS/c1-5-7-8-10(6-2)13-11-9-14-12(11,3)4/h5,10-11,13H,1,6-9H2,2-4H3

InChI Key

HOHQVFBJKADSGH-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC=C)NC1CSC1(C)C

Origin of Product

United States

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